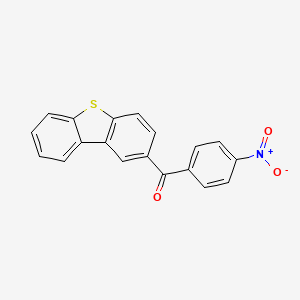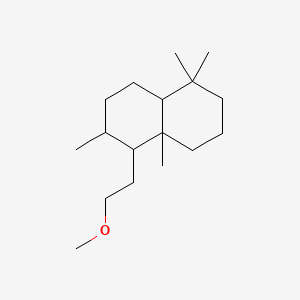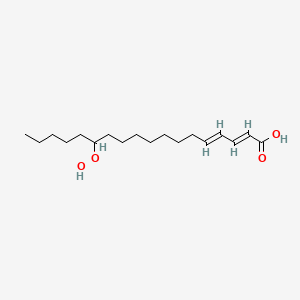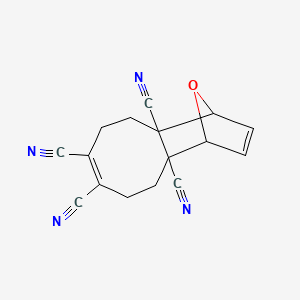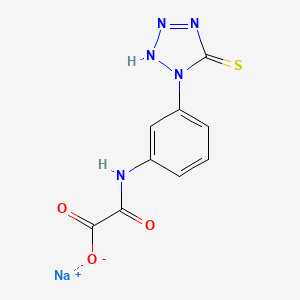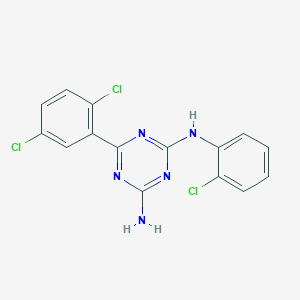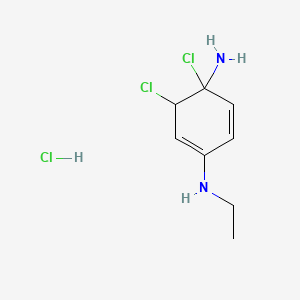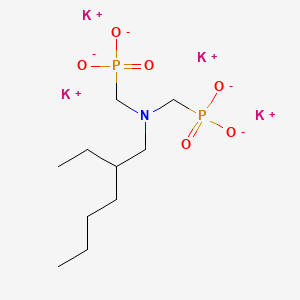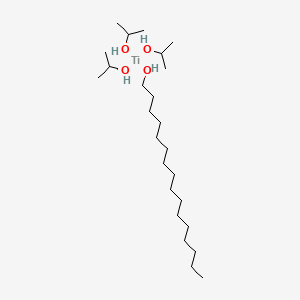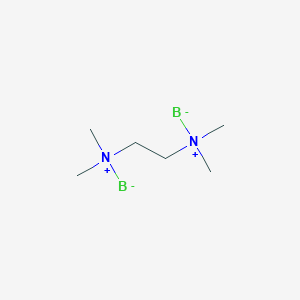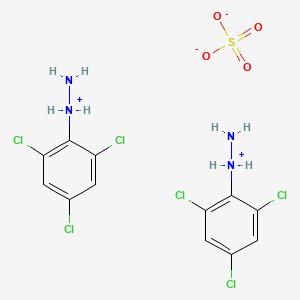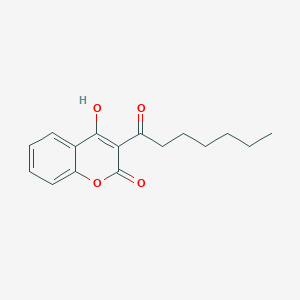
3-Heptanoyl-4-hydroxy-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Heptanoyl-4-hydroxy-2H-chromen-2-one is a chemical compound belonging to the class of chromen-2-one derivatives. It is characterized by the presence of a heptanoyl group at the third position and a hydroxy group at the fourth position of the chromen-2-one core structure. This compound is known for its potential biological activities and has been the subject of various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptanoyl-4-hydroxy-2H-chromen-2-one typically involves the condensation of 4-hydroxy-2H-chromen-2-one with heptanoic acid or its derivatives. One common method includes the use of heptanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
3-Heptanoyl-4-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the heptanoyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3-Heptanoyl-4-oxo-2H-chromen-2-one.
Reduction: 3-Heptanol-4-hydroxy-2H-chromen-2-one.
Substitution: 3-Heptanoyl-4-alkoxy-2H-chromen-2-one.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Wirkmechanismus
The biological activity of 3-Heptanoyl-4-hydroxy-2H-chromen-2-one is attributed to its ability to interact with various molecular targets and pathways. For instance, its antioxidant activity is due to the presence of the hydroxy group, which can scavenge free radicals. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX). Additionally, its anticancer properties are linked to the induction of apoptosis in cancer cells through the activation of caspases .
Vergleich Mit ähnlichen Verbindungen
3-Heptanoyl-4-hydroxy-2H-chromen-2-one can be compared with other chromen-2-one derivatives such as:
3-Acetyl-4-hydroxy-2H-chromen-2-one: Similar structure but with an acetyl group instead of a heptanoyl group. It exhibits different biological activities and physicochemical properties.
3-Cinnamoyl-4-hydroxy-2H-chromen-2-one: Contains a cinnamoyl group, known for its antimalarial activity.
3-Acetoacetyl-2H-chromen-2-one: Features an acetoacetyl group, used in the synthesis of various heterocyclic compounds
The uniqueness of this compound lies in its specific heptanoyl substitution, which imparts distinct biological activities and chemical reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
20924-68-9 |
|---|---|
Molekularformel |
C16H18O4 |
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
3-heptanoyl-4-hydroxychromen-2-one |
InChI |
InChI=1S/C16H18O4/c1-2-3-4-5-9-12(17)14-15(18)11-8-6-7-10-13(11)20-16(14)19/h6-8,10,18H,2-5,9H2,1H3 |
InChI-Schlüssel |
FGRHRQQUUCLZSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)C1=C(C2=CC=CC=C2OC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


